N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(4-methylphenoxy)acetamide
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Overview
Description
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(4-methylphenoxy)acetamide is a complex organic compound with potential applications in various fields such as agriculture, medicine, and industrial chemistry. This compound features a cyclopropylcarbamoyl group attached to a phenyl ring, which is further connected to a 2-(4-methylphenoxy)acetamide moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-aminobenzyl cyclopropanecarboxylate and 4-methylphenol.
Reaction Steps: The first step involves the formation of the cyclopropylcarbamoyl group through a reaction with cyclopropanecarboxylic acid and ammonia. The resulting intermediate is then reacted with 4-methylphenol to form the final compound.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, to form corresponding quinones.
Reduction: Reduction reactions can be performed to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinones and hydroquinones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides and sulfonamides.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor binding. Medicine: Industry: The compound is used in the production of herbicides and pesticides, enhancing crop protection.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The cyclopropylcarbamoyl group can bind to enzymes or receptors, altering their activity. The exact mechanism may involve inhibition or activation of certain pathways, depending on the biological context.
Comparison with Similar Compounds
Cyprosulfamide: Similar structure but with a sulfonyl group instead of a carbamoyl group.
Omeprazole: Contains a benzimidazole ring, used as a proton pump inhibitor.
Sulbactam: Contains a beta-lactam ring, used as a beta-lactamase inhibitor.
This compound represents a versatile tool in scientific research and industrial applications, with ongoing studies to further explore its capabilities and benefits.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[[2-(4-methylphenoxy)acetyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-2-10-18(11-3-14)25-13-20(24)22-16-6-4-15(5-7-16)12-19(23)21-17-8-9-17/h2-7,10-11,17H,8-9,12-13H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWSJEYSZAXWOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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